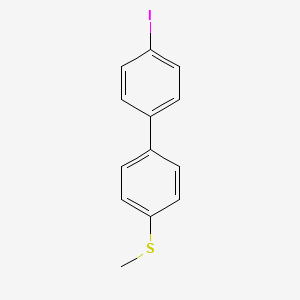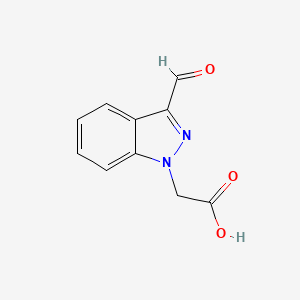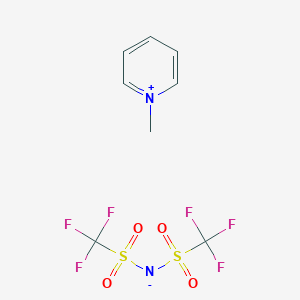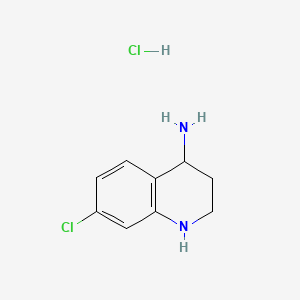![molecular formula C19H48O3Si4 B12514962 3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 798561-93-0](/img/structure/B12514962.png)
3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decil-1,1,1,5,5,5-hexametil-3-[(trimetilsilil)oxi]trisiloxano es un compuesto organosilícico. Se caracteriza por su estructura única, que incluye un grupo decilo, grupos hexametilo y un grupo trimetilsililoxi unido a una cadena principal de trisiloxano. Este compuesto es conocido por sus aplicaciones en diversos campos debido a su estabilidad química y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Decil-1,1,1,5,5,5-hexametil-3-[(trimetilsilil)oxi]trisiloxano generalmente implica la reacción de deciltriclorosilano con hexametildisiloxano en presencia de un catalizador. La reacción se lleva a cabo bajo una atmósfera inerte para evitar cualquier reacción secundaria no deseada. Las condiciones de reacción generalmente incluyen un rango de temperatura de 50-100 °C y un tiempo de reacción de varias horas para garantizar una conversión completa.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se puede ampliar mediante el uso de reactores de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción y mejora el rendimiento y la pureza del producto final. El uso de materiales de partida de alta pureza y técnicas de purificación avanzadas, como la destilación y la cromatografía, garantiza la producción de 3-Decil-1,1,1,5,5,5-hexametil-3-[(trimetilsilil)oxi]trisiloxano de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Decil-1,1,1,5,5,5-hexametil-3-[(trimetilsilil)oxi]trisiloxano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar silanoles y siloxanos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en silanos.
Sustitución: El grupo trimetilsililoxi se puede sustituir con otros grupos funcionales, como grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos. Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio en condiciones anhidras.
Sustitución: Las reacciones de sustitución a menudo requieren el uso de bases o ácidos fuertes como catalizadores y se llevan a cabo a temperaturas elevadas.
Productos principales
Oxidación: Silanoles y siloxanos.
Reducción: Silanos.
Sustitución: Varios siloxanos sustituidos dependiendo del sustituyente utilizado.
Aplicaciones Científicas De Investigación
3-Decil-1,1,1,5,5,5-hexametil-3-[(trimetilsilil)oxi]trisiloxano tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de otros compuestos organosilícicos y como reactivo en diversas transformaciones orgánicas.
Biología: Se emplea en la modificación de biomoléculas para mejorar su estabilidad y funcionalidad.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad y capacidad para formar complejos estables con agentes terapéuticos.
Industria: Se utiliza en la producción de materiales a base de silicona, como selladores, adhesivos y revestimientos, debido a su excelente estabilidad térmica y química.
Mecanismo De Acción
El mecanismo de acción de 3-Decil-1,1,1,5,5,5-hexametil-3-[(trimetilsilil)oxi]trisiloxano implica su interacción con varios objetivos moleculares y vías:
Objetivos moleculares: El compuesto puede interactuar con proteínas, ácidos nucleicos y otras biomoléculas, lo que lleva a cambios en su estructura y función.
Vías involucradas: Puede modular las vías de señalización involucradas en el crecimiento celular, la diferenciación y la apoptosis, lo que lo convierte en un posible candidato para aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares
- 1,1,1,5,5,5-Hexametil-3-[(trimetilsilil)oxi]trisiloxano
- 3-(1,1,1,5,5,5-Hexametil-3-[(trimetilsilil)oxi]trisiloxan-3-il)propil acrilato
- Metiltris(trimetilsililoxi)silano
Singularidad
En comparación con compuestos similares, 3-Decil-1,1,1,5,5,5-hexametil-3-[(trimetilsilil)oxi]trisiloxano es único debido a la presencia del grupo decilo, que imparte propiedades hidrofóbicas distintas y mejora su compatibilidad con solventes orgánicos. Esto lo hace particularmente útil en aplicaciones donde la solubilidad y la estabilidad en ambientes no polares son cruciales.
Propiedades
Número CAS |
798561-93-0 |
|---|---|
Fórmula molecular |
C19H48O3Si4 |
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
decyl-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C19H48O3Si4/c1-11-12-13-14-15-16-17-18-19-26(20-23(2,3)4,21-24(5,6)7)22-25(8,9)10/h11-19H2,1-10H3 |
Clave InChI |
UDYNECNUHSDYBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)



![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)

![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)

![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
